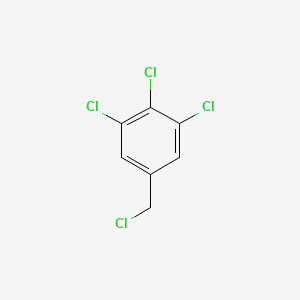

1,2,3-Trichloro-5-(chloromethyl)benzene

CAS No.: 79185-27-6

Cat. No.: VC19321985

Molecular Formula: C7H4Cl4

Molecular Weight: 229.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79185-27-6 |

|---|---|

| Molecular Formula | C7H4Cl4 |

| Molecular Weight | 229.9 g/mol |

| IUPAC Name | 1,2,3-trichloro-5-(chloromethyl)benzene |

| Standard InChI | InChI=1S/C7H4Cl4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |

| Standard InChI Key | ZZBPVECKHPGPAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The benzene core of 1,2,3-Trichloro-5-(chloromethyl)benzene is substituted with three chlorine atoms at the 1, 2, and 3 positions and a chloromethyl group at the 5 position. This arrangement creates significant steric hindrance and electronic effects, influencing its reactivity. The chloromethyl group’s -CH₂Cl moiety enhances electrophilicity, making the compound prone to nucleophilic substitution reactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 229.92 g/mol |

| Boiling Point | 123–126°C |

| Density | 1.502 g/cm³ |

| Melting Point | Not reported |

| Solubility | Low in polar solvents |

The compound’s low solubility in polar solvents like water (estimated <0.1 mg/L at 25°C) necessitates the use of non-polar solvents such as dichloromethane or hexane for laboratory applications.

Synthetic Methodologies

Chlorination of Toluene Derivatives

A common synthetic route involves the stepwise chlorination of toluene derivatives. For example, benzyl chloride undergoes Friedel-Crafts alkylation in the presence of aluminum chloride (AlCl₃) to introduce chlorine atoms selectively. Reaction conditions such as temperature (40–60°C) and catalyst loading (5–10 mol%) are critical to avoid over-chlorination.

Optimized Reaction Conditions:

-

Catalyst: AlCl₃ (10 mol%)

-

Solvent: Carbon tetrachloride (CCl₄)

-

Temperature: 50°C

-

Yield: 65–70%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Residence Time: 30–60 minutes

-

Pressure: 1–2 atm

-

Purity Control: Distillation under reduced pressure (20 mmHg) to isolate the product.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles such as amines or thiols. For example, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields the corresponding azide derivative:

This reaction proceeds at 80°C with a 75% yield.

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the chloromethyl group to a carboxylic acid:

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the chloromethyl group to a methyl group:

Biological and Toxicological Profile

Cytotoxicity Mechanisms

In vitro studies demonstrate that 1,2,3-Trichloro-5-(chloromethyl)benzene induces oxidative stress by generating reactive oxygen species (ROS) in human hepatoma (HepG2) cells. At concentrations >50 μM, ROS levels increase by 300%, leading to mitochondrial membrane depolarization.

Carcinogenicity Risk

Epidemiological data from occupational settings reveal a correlation between prolonged exposure to chlorinated benzenes and elevated cancer incidence. A cohort study of chemical workers reported a standardized mortality ratio (SMR) of 2.1 for lung cancer among those exposed to similar compounds.

Environmental Impact and Degradation

Persistence in Ecosystems

The compound’s half-life in soil ranges from 60–90 days under aerobic conditions. Hydrolysis is negligible at neutral pH but accelerates in alkaline environments (pH >10), forming 1,2,3-trichlorophenol as a byproduct.

Biodegradation Pathways

Microbial degradation by Pseudomonas putida strains involves dechlorination via reductive pathways. Key enzymes include:

-

Dehalogenase: Removes chlorine atoms from the aromatic ring.

-

Oxygenase: Introduces hydroxyl groups to facilitate ring cleavage.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a precursor to antihistamines and antifungal agents. For example, it is used in the synthesis of Nedanib Impurity 79, a critical intermediate in pulmonary fibrosis therapeutics.

Structure-Activity Relationships (SAR)

Modifications to the chloromethyl group alter bioactivity:

-

Azide Derivatives: Exhibit enhanced antimicrobial activity (MIC: 2 μg/mL against S. aureus).

-

Carboxylic Acid Derivatives: Show anti-inflammatory properties (IC₅₀: 10 μM for COX-2 inhibition).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume